Linsitinib (OSI-906; CAS 867160-71-2) is an orally bioavailable, ATP-competitive dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR). For scientific procurement, OSI-906 is primarily sourced as a benchmark chemical probe due to its quantified nanomolar potency (IC50 of 35 nM for IGF-1R and 75 nM for IR) and strict kinome selectivity . Unlike early-generation selective inhibitors, OSI-906 provides a highly reproducible pharmacokinetic profile when prepared in validated co-solvent systems, yielding >60% oral bioavailability in preclinical species [1]. This establishes it as an essential baseline material for laboratories conducting rigorous in vivo xenograft studies or complex signal transduction assays where simultaneous dual receptor blockade is mandatory to prevent compensatory signaling.
Substituting OSI-906 with alternative IGF-1R inhibitors introduces critical failure points in experimental design and data interpretation. Utilizing selective IGF-1R inhibitors, such as NVP-AEW541, fails to inhibit the insulin receptor (IR) and hybrid IGF-1R/IR dimers, which frequently leads to rapid compensatory signaling and phenotypic resistance in tumor models [1]. Conversely, substituting OSI-906 with other dual inhibitors like BMS-754807 introduces significant kinome promiscuity; BMS-754807 exhibits off-target activity against kinases such as MET, TRKA/B, and GSK-3β, confounding the isolation of IGF-1R/IR-specific effects [2]. Procurement of OSI-906 is therefore necessary to achieve clean, dual-pathway blockade without the off-target toxicity or compensatory resistance associated with generic in-class alternatives.
OSI-906 demonstrates near-equipotent inhibition of both IGF-1R and IR, which is critical for preventing IR-mediated compensatory survival signaling. In cellular assays, OSI-906 inhibits IGF-1R and IR with IC50 values of 35 nM and 75 nM, respectively. In contrast, the comparator NVP-AEW541 is highly selective for IGF-1R (IC50 = 86 nM) over IR (IC50 = 2300 nM), representing a 27-fold selectivity gap that leaves IR signaling intact[1].
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | OSI-906: IGF-1R (35 nM), IR (75 nM) |
| Comparator Or Baseline | NVP-AEW541: IGF-1R (86 nM), IR (2300 nM) |
| Quantified Difference | OSI-906 provides near 1:1 dual inhibition; NVP-AEW541 exhibits 27-fold selectivity, failing to block IR at standard doses. |
| Conditions | Cell-free and cellular kinase activity assays |
Buyers must select OSI-906 over NVP-AEW541 to ensure complete suppression of the IGF-1R/IR signaling axis and prevent rapid in vivo resistance.
When utilized as a chemical probe, OSI-906 offers strict target specificity compared to alternative dual inhibitors. Profiling against a panel of >260 kinases reveals that OSI-906 maintains selectivity for IGF-1R/IR, lacking significant activity against other kinase families. In contrast, the comparator BMS-754807 demonstrates significant off-target inhibition at nanomolar concentrations, hitting kinases such as MET, TRKA, TRKB, and GSK-3β [1].
| Evidence Dimension | Off-target kinase inhibition |
| Target Compound Data | OSI-906: Highly selective for IGF-1R/IR with minimal off-target hits. |
| Comparator Or Baseline | BMS-754807: Broad off-target activity including MET and GSK-3β at low nanomolar concentrations. |
| Quantified Difference | OSI-906 eliminates the confounding polypharmacology inherent to BMS-754807. |
| Conditions | High-throughput kinome profiling panels (>260 kinases) |
Selecting OSI-906 ensures that observed phenotypic responses are strictly attributable to IGF-1R/IR inhibition, reducing false positives in mechanistic studies.
OSI-906 possesses limited aqueous solubility, necessitating specific vehicle formulations for reproducible in vivo dosing. Standardized protocols utilize a co-solvent system (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O) to achieve complete solubilization. When properly formulated, OSI-906 achieves an oral bioavailability exceeding 60% in preclinical murine models, compared to negligible systemic exposure when administered as an unformulated aqueous suspension .
| Evidence Dimension | Oral Bioavailability |
| Target Compound Data | OSI-906 (Formulated in PEG300/Tween 80 system): >60% bioavailability |
| Comparator Or Baseline | OSI-906 (Unformulated aqueous suspension): Negligible bioavailability |
| Quantified Difference | Structured formulation increases systemic exposure from near-zero to >60%. |
| Conditions | In vivo pharmacokinetic profiling in murine models |
Procurement teams must co-purchase appropriate excipients (PEG300, Tween 80) alongside OSI-906 to guarantee processability and reproducible in vivo efficacy.
OSI-906 is procured for in vivo efficacy studies targeting tumors with known IGF-1R/IR hybrid receptor expression, such as Ewing sarcoma and adrenocortical carcinoma. Its dual inhibition profile prevents the rapid IR-mediated resistance frequently observed with selective IGF-1R inhibitors like NVP-AEW541, ensuring sustained tumor growth suppression [1].
Due to its exceptionally clean kinome profile, OSI-906 serves as a highly specific chemical probe for isolating the downstream effects of IGF-1R/IR blockade. It is prioritized over BMS-754807 in in vitro assays to avoid confounding data caused by off-target kinase inhibition of MET or GSK-3β [2].
OSI-906 is highly suitable for combinatorial high-throughput screening alongside mTOR or MEK inhibitors. Its well-documented solubility parameters allow for reliable co-formulation in DMSO/PEG300/Tween 80 systems, ensuring consistent dosing and reproducible pharmacokinetic exposure in animal models .